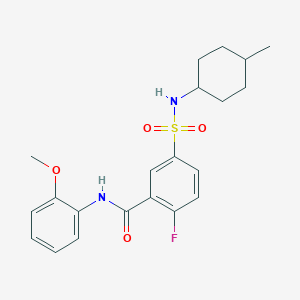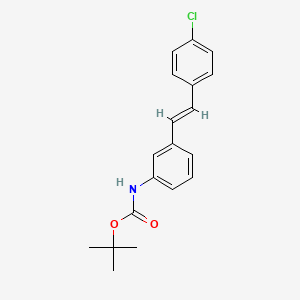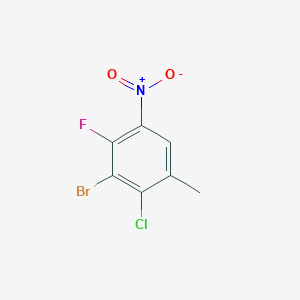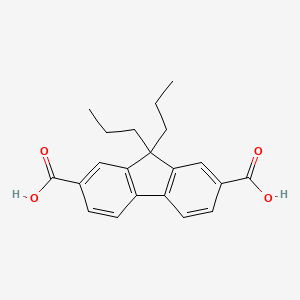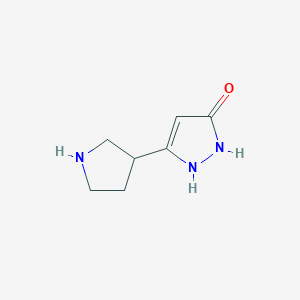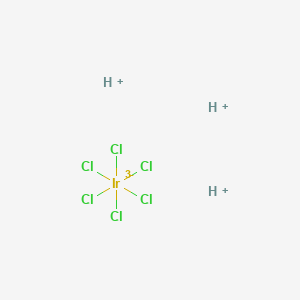
Dimethyl 2,3-difluorosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,3-difluorosuccinate is an organic compound with the molecular formula C6H8F2O4 It is a derivative of succinic acid, where two hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by fluorine atoms, and the carboxyl groups are esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-difluorosuccinate can be achieved through the vicinal difluorination of diols. One common method involves the treatment of methyl esters of L-tartrate or meso-tartrate with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF). This reaction selectively introduces fluorine atoms at the 2nd and 3rd positions of the succinate backbone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the fluorination process.
化学反応の分析
Types of Reactions
Dimethyl 2,3-difluorosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms.
Reduction: LiAlH4 or other strong reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2,3-difluorosuccinic acid or its derivatives.
Hydrolysis: 2,3-difluorosuccinic acid.
科学的研究の応用
Dimethyl 2,3-difluorosuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism by which dimethyl 2,3-difluorosuccinate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The presence of fluorine can also affect the compound’s metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
Dimethyl 2,3-difluorosuccinic acid: Similar structure but with carboxylic acid groups instead of ester groups.
2,3-Difluorobutane: A simpler fluorinated compound with similar vicinal difluorination.
1,2-Difluoroethane: Another compound with vicinal fluorine atoms but a simpler structure.
Uniqueness
Dimethyl 2,3-difluorosuccinate is unique due to its combination of ester groups and vicinal fluorine atoms, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H8F2O4 |
|---|---|
分子量 |
182.12 g/mol |
IUPAC名 |
dimethyl 2,3-difluorobutanedioate |
InChI |
InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
InChIキー |
HTCDJPGLTNCTGT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(C(=O)OC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




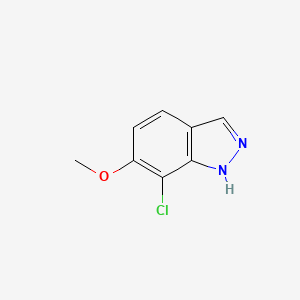

![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
